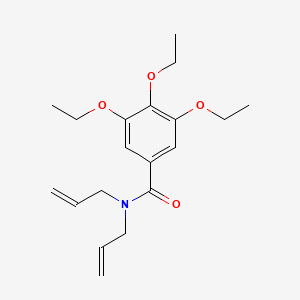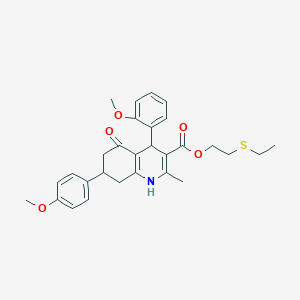
N,N-diallyl-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-3,4,5-triethoxybenzamide, commonly known as DATB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DATB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.44 g/mol.
Mécanisme D'action
DATB exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. DATB has also been found to activate the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes. Furthermore, DATB has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DATB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, DATB has been found to scavenge free radicals and protect cells from oxidative stress. Moreover, DATB has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Avantages Et Limitations Des Expériences En Laboratoire
DATB has several advantages as a research tool. It is a highly pure compound that can be easily synthesized in the laboratory. DATB has been found to have low toxicity and can be used at concentrations up to 100 μM in cell culture experiments. However, DATB has some limitations as well. It is not water-soluble and requires the use of organic solvents for its preparation. Moreover, DATB has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Orientations Futures
DATB has shown potential for various applications in scientific research. Future studies could focus on the development of DATB analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, DATB could be tested in animal models to evaluate its efficacy in vivo. Furthermore, DATB could be studied for its potential applications in other fields such as neuroprotection and cardiovascular diseases.
Méthodes De Synthèse
DATB can be synthesized by the reaction of N,N-diallyl-3,4,5-trihydroxybenzamide with triethylorthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at room temperature and yields DATB as a white crystalline powder with a high purity of 98%.
Applications De Recherche Scientifique
DATB has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. DATB has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, DATB has been shown to scavenge free radicals and protect cells from oxidative stress. Moreover, DATB has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h6-7,13-14H,1-2,8-12H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKWSLDAAJTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-4-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5083045.png)

![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5083092.png)
![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)

![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)
